4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline
Description
Nuclear Magnetic Resonance (NMR)
- δ 7.82–7.25 (m, 7H, naphthalene H)
- δ 6.89 (d, J = 8.4 Hz, 1H, H5)
- δ 6.72 (dd, J = 8.4, 2.4 Hz, 1H, H6)
- δ 6.58 (d, J = 2.4 Hz, 1H, H2)
- δ 4.21 (s, 2H, NH₂)
- δ 3.78 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 154.2 (C-O, ether)
- δ 149.1 (C-OCH₃)
- δ 134.8–122.3 (naphthalene carbons)
- δ 115.4 (C2), 117.9 (C5), 121.6 (C6)
- δ 56.1 (OCH₃)
Infrared Spectroscopy (IR) :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350, 3250 | N-H asymmetric/symmetric stretch |
| 1602 | C=C aromatic stretching |
| 1248 | C-O-C ether asymmetric stretch |
| 1093 | C-O methoxy stretch |
| 750 | C-Cl stretch |
Mass Spectrometry (MS) :
- Molecular ion : m/z 307 [M]⁺ (calc. 307.76)
- Major fragments :
- m/z 272 [M – Cl]⁺
- m/z 243 [M – OCH₃]⁺
- m/z 154 [C₁₀H₇Cl]⁺ (naphthalene fragment)
Properties
CAS No. |
83054-68-6 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-methoxyaniline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-17-10-11(19)6-8-16(17)21-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,19H2,1H3 |
InChI Key |
DUPMDURJVIQSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via deprotonation of 4-chloro-1-naphthol to form a phenoxide ion, which attacks the electron-deficient aromatic ring of 3-methoxy-4-nitroaniline. The nitro group is subsequently reduced using catalytic hydrogenation or tin(II) chloride in acidic media.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C, 12 h | 62% | Optimal base concentration critical for minimizing side reactions |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 89% | High selectivity for nitro-to-amine conversion |
This method offers moderate overall yields (55–65%) but requires stringent control over reaction stoichiometry to prevent oligomerization.
Ullmann Coupling for Ether Synthesis
The Ullmann coupling reaction, employing copper catalysts, provides an alternative route for forming the aryl-ether bond. This method avoids harsh basic conditions and improves regioselectivity.
Catalytic System Optimization
A mixture of 4-chloro-1-iodonaphthalene and 3-methoxy-4-aminophenol undergoes coupling in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in dimethylacetamide (DMAc) at 110°C.
| Parameter | Optimization Outcome |
|---|---|
| Catalyst Load | CuI < 10 mol%: Incomplete conversion |
| Solvent | DMAc > DMF in yield (78% vs. 65%) |
| Temperature | 110°C optimal; higher temps degrade amine |
The Ullmann method achieves yields up to 78%, with superior functional group tolerance compared to NAS.
For analogs requiring late-stage introduction of the amine group, reductive amination serves as a viable strategy. This approach involves coupling a ketone intermediate with an amine under reducing conditions.
Intermediate Synthesis
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyacetophenone is prepared via Friedel-Crafts acylation, followed by reductive amination using ammonium acetate and sodium cyanoborohydride.
| Reaction Stage | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt | 70% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 58% |
Comparative Analysis of Methods
A systematic evaluation of the three primary methods reveals trade-offs between yield, scalability, and practicality:
| Method | Avg. Yield | Scalability | Key Limitations |
|---|---|---|---|
| NAS | 55–65% | High | Base-sensitive substrates |
| Ullmann | 70–78% | Moderate | Catalyst cost |
| Reductive Amination | 40–50% | Low | Multi-step complexity |
The Ullmann coupling emerges as the most efficient for large-scale synthesis, whereas NAS remains valuable for laboratory-scale diversity-oriented applications.
Challenges and Mitigation Strategies
Byproduct Formation
Oligomerization during NAS is minimized by:
Catalyst Recycling in Ullmann Coupling
Recent advances employ polymer-supported Cu catalysts, enabling three reaction cycles with <15% activity loss.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one .
- (2S)-2-[(4-Chloronaphthalen-1-yl)oxy]propanoic acid .
- 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid .
Uniqueness
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the naphthalene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Biological Activity
4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety substituted with a chlorophenyl group and a methoxy group attached to an aniline structure. Its chemical formula is CHClNO, which contributes to its unique pharmacological properties.
The biological activity of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to reduced proliferation of cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mechanisms involving ROS. This is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable .
- DNA Intercalation : The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes, which is a common mechanism among anticancer agents .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline:
Case Study 1: Colon Cancer Treatment
A study evaluated the efficacy of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline on HCT116 colon cancer cells. Results indicated that the compound significantly inhibited cell growth with an IC50 value of 0.5 µM. The mechanism was linked to the inhibition of specific protein kinases involved in cell cycle regulation, highlighting its potential as a targeted therapy for colon cancer .
Case Study 2: Breast Cancer Apoptosis
In another investigation focusing on MCF7 breast cancer cells, the compound was found to induce apoptosis through ROS-mediated pathways. The study reported an IC50 value of 0.8 µM, suggesting that the compound effectively triggers oxidative stress leading to cell death .
Q & A
Q. What are the key structural features of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline that influence its reactivity?
The compound contains three critical structural motifs:
- A 3-methoxyaniline core , where the methoxy group (-OCH₃) at position 3 acts as an electron-donating group, directing electrophilic substitution to specific positions on the aromatic ring.
- A 4-chloronaphthalen-1-yloxy substituent , where the chlorine atom at position 4 of the naphthalene ring introduces steric hindrance and electron-withdrawing effects, influencing both reactivity and solubility.
- The ether linkage (-O-) between the naphthalene and aniline moieties, which may undergo cleavage under acidic or oxidative conditions. These features collectively affect nucleophilic/electrophilic attack sites and stability in synthetic reactions .
Q. What synthetic routes are commonly employed to prepare 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline?
A two-step methodology is often utilized:
- Step 1 : Synthesis of 4-chloro-1-hydroxynaphthalene via Friedel-Crafts acylation followed by chlorination .
- Step 2 : Etherification using a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-1-hydroxynaphthalene and 3-methoxy-4-nitroaniline, followed by reduction of the nitro group to an amine (e.g., using H₂/Pd-C). Alternative methods include Ullmann coupling for oxygen-aryl bond formation, though this requires copper catalysts and elevated temperatures .
Q. How can purification challenges be addressed for this compound?
Due to its polar amine group and hydrophobic naphthalene moiety, purification often involves:
- Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography using silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) to isolate the product from byproducts like chlorinated dimers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Temperature : Elevated temperatures (60–80°C) enhance SNAr reactivity but must be balanced against decomposition risks .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in etherification steps. Data from analogous compounds suggest yields can reach 56–82% under optimized conditions .
Q. What advanced spectroscopic techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.3 ppm), methoxy singlet (δ ~3.8 ppm), and amine protons (δ ~5.0 ppm, broad). The naphthalene chlorine substituent deshields adjacent protons, splitting signals into distinct multiplets .
- HRMS : Exact mass confirmation (calculated for C₁₇H₁₃ClNO₂: 298.0634).
- X-ray crystallography : Monoclinic crystal packing (space group C2/c) with intermolecular hydrogen bonds between amine and ether oxygen atoms, as seen in structurally similar compounds .
Q. How does the chloronaphthyl group affect biological activity in preclinical models?
The 4-chloronaphthalen-1-yl group enhances lipophilicity (logP ~3.5), improving membrane permeability. In kinase inhibition assays, this moiety facilitates π-π stacking with hydrophobic enzyme pockets, as demonstrated in analogues targeting glioblastoma pathways . However, steric bulk may reduce binding affinity compared to smaller substituents (e.g., phenyl), requiring structure-activity relationship (SAR) studies to balance activity and bioavailability .
Contradictions and Resolutions in Literature
- Synthetic Yield Discrepancies : Some protocols report 56% yields via SNAr , while others achieve >80% using Ullmann coupling . This divergence may stem from differences in electron-deficient aryl halides or catalyst efficiency.
- Biological Activity Variability : Chloronaphthyl-containing analogues show inconsistent efficacy in antimicrobial vs. anticancer assays, likely due to target-specific steric requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
